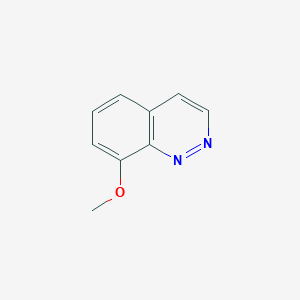

8-Methoxycinnoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H8N2O |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

8-methoxycinnoline |

InChI |

InChI=1S/C9H8N2O/c1-12-8-4-2-3-7-5-6-10-11-9(7)8/h2-6H,1H3 |

InChI Key |

HCCQHDMJYXTCMJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC2=C1N=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 8 Methoxycinnoline and Its Analogues

Classical and Contemporary Approaches to Cinnoline (B1195905) Synthesis

The construction of the cinnoline core can be achieved through a variety of synthetic strategies, broadly categorized into classical methods that have stood the test of time and contemporary approaches that offer improved efficiency, selectivity, and functional group tolerance. These methods primarily rely on the formation of the nitrogen-containing heterocyclic ring through intramolecular cyclization reactions.

Cyclization Reactions Involving Diazo Compounds and Precursors

A cornerstone in the synthesis of cinnolines involves the use of diazo compounds and their precursors. These reactive intermediates readily undergo intramolecular cyclization to form the desired bicyclic system. Key methodologies under this category include the diazotization of o-aminoacetophenones, the cyclization of arenediazonium salts, and the Widman–Stoermer reaction.

The Borsche–Herbert synthesis provides a classical route to 4-hydroxycinnolines through the diazotization of o-aminoacetophenones followed by intramolecular cyclization. This method is particularly relevant for the synthesis of 8-methoxy-4-hydroxycinnoline. The reaction is initiated by the treatment of an o-aminoacetophenone with a diazotizing agent, typically sodium nitrite (B80452) in an acidic medium, to form the corresponding diazonium salt. This intermediate then undergoes a spontaneous or induced cyclization, followed by tautomerization to yield the more stable 4-hydroxycinnoline derivative.

A specific example involves the diazotization of 2-amino-3-methoxyacetophenone. The presence of the electron-donating methoxy (B1213986) group at the 3-position of the acetophenone (B1666503) precursor directly leads to the formation of 8-methoxy-4-hydroxycinnoline. The general reaction scheme is depicted below:

Scheme 1: General representation of the Borsche-Herbert synthesis for 8-methoxy-4-hydroxycinnoline.

Detailed research findings have shown that the reaction conditions, such as the choice of acid and temperature, can influence the yield of the final product.

| Starting Material | Product | Reagents | Yield (%) |

| 2-Amino-3-methoxyacetophenone | 8-Methoxy-4-hydroxycinnoline | NaNO₂, HCl | Moderate to Good |

This table presents a generalized outcome of the Borsche-Herbert synthesis for an 8-methoxy substituted cinnoline. Specific yields can vary based on reaction conditions.

The intramolecular cyclization of appropriately substituted arenediazonium salts is a fundamental and versatile method for the synthesis of the cinnoline nucleus. This approach, often referred to as the Richter synthesis when starting from an o-alkynylarenediazonium salt, allows for the introduction of various substituents on the cinnoline ring.

In the context of 8-methoxycinnoline synthesis, a suitable precursor would be a diazotized o-alkenyl or o-alkynyl aniline (B41778) bearing a methoxy group at the desired position. The diazonium salt, upon formation, can undergo an intramolecular cyclization where the diazonium group is attacked by the nucleophilic carbon-carbon multiple bond in the ortho position.

For instance, the cyclization of an o-ethynylarenediazonium salt can lead to the formation of a 4-halocinnoline if the reaction is performed in the presence of a halide source. This provides a handle for further functionalization.

| Precursor | Product | Key Reaction |

| Diazotized o-ethynylaniline | 4-Halocinnoline | Intramolecular Cyclization |

| Diazotized o-vinylaniline | Cinnoline | Intramolecular Cyclization |

This interactive table illustrates the versatility of arenediazonium salt cyclization in synthesizing different cinnoline derivatives.

The Widman–Stoermer reaction is a classical method for the synthesis of cinnolines from the diazotization of o-amino-substituted styrenes or other vinylarenes. This reaction proceeds via the formation of a diazonium salt, which then undergoes an intramolecular electrophilic attack on the adjacent vinyl group to form the cinnoline ring.

The scope of the Widman–Stoermer reaction can be extended to synthesize a variety of substituted cinnolines, including those with an 8-methoxy group, by starting with the appropriately substituted o-vinylaniline. The nature of the substituents on the vinyl group can influence the ease of cyclization and the final product.

| o-Vinylaniline Substituent (R) | Product |

| Alkyl | 4-Alkylcinnoline |

| Aryl | 4-Arylcinnoline |

This table demonstrates the utility of the Widman–Stoermer reaction in preparing 4-substituted cinnolines.

Ring Enlargement Strategies for Cinnoline Nucleus Formation

An alternative and less common approach to the cinnoline skeleton involves the ring enlargement of smaller heterocyclic systems. This strategy offers a unique entry to the cinnoline nucleus, often with substitution patterns that are not readily accessible through classical cyclization methods.

A notable ring enlargement strategy involves the transformation of 1H-indol-1-amines (or 1-aminoindoles) into cinnolines. This reaction typically proceeds through an oxidative rearrangement, where the five-membered indole (B1671886) ring is expanded to the six-membered pyridazine (B1198779) ring of the cinnoline system.

The reaction is often initiated by the treatment of a 1-aminoindole (B1208307) with an oxidizing agent, such as lead tetraacetate. The proposed mechanism involves the formation of a nitrene intermediate, which then undergoes a skeletal rearrangement to form the cinnoline ring. The substitution pattern on the starting indole directly translates to the substitution pattern on the resulting cinnoline. For the synthesis of an this compound derivative, one would start with a correspondingly substituted 1-aminoindole.

| Starting Material | Reagent | Product |

| 1-Aminoindole | Lead Tetraacetate | Cinnoline |

This table summarizes the key components of the ring enlargement of 1-aminoindoles to form cinnolines.

Reactions Involving o-Substituted Nitrobenzene (B124822) Derivatives

A notable pathway to the cinnoline core involves the cyclization of ortho-substituted nitrobenzene derivatives. These reactions leverage the reactivity of the nitro group and an adjacent substituent to construct the diazine ring of the cinnoline system.

One established method for the synthesis of methoxycinnoline derivatives involves the cyclization of N-o-nitrobenzylidene anilines. In this approach, the reaction of N-o-nitrobenzylidene derivatives of various substituted anilines with potassium cyanide in methanol (B129727) leads to the formation of 4-arylamino-3-methoxycinnoline 1-oxides. rsc.orgrsc.org The structure of these products has been confirmed through independent synthesis. rsc.org

The reaction proceeds through the initial formation of 2-aryl-3-cyano-2H-indazole 1-oxides as primary cyclization products. rsc.org These intermediates can then undergo one of two pathways: reduction to indazoles in the basic methanolic medium or ring-opening and subsequent recyclization to yield the more stable cinnoline oxides. rsc.org The specific pathway and product distribution can be influenced by the substitution pattern on the aniline ring. For instance, when the amine-derived ring is ortho-substituted, the cinnoline oxides are often the main, and sometimes the only, isolated products. rsc.orgrsc.org In other cases, they are formed as minor products alongside 2-aryl-3-cyano-2H-indazoles. rsc.org

This methodology highlights a versatile route to methoxy-substituted cinnoline N-oxides, which can serve as precursors for further derivatization.

Targeted Synthesis of this compound Precursors and Core Structures

The targeted synthesis of this compound requires specific strategies for the introduction of the methoxy group at the C-8 position and for the construction of key intermediates.

While direct synthesis methods for this compound are not extensively documented, analogous syntheses of 8-methoxyquinolines provide insight into potential strategies. For instance, 8-methoxyquinoline (B1362559) can be synthesized from 8-hydroxyquinoline (B1678124). researchgate.net A similar approach could be envisioned for this compound, starting from an 8-hydroxycinnoline precursor. This would involve the synthesis of the 8-hydroxycinnoline core, followed by methylation of the hydroxyl group to introduce the desired methoxy substituent.

Another potential route involves starting with a precursor that already contains a methoxy group at the desired position. For example, in the synthesis of 6-methoxyquinolin-8-amine, the starting material is 4-methoxy-2-nitroaniline. mdpi.com This precursor undergoes a Skraup reaction to form 6-methoxy-8-nitroquinoline, which is then reduced to the corresponding amine. mdpi.com A similar strategy could be employed for this compound, starting with an appropriately substituted methoxy-nitroaniline derivative that can be cyclized to form the cinnoline ring.

The synthesis of 4-bromo-8-methoxycinnoline, a key intermediate for further functionalization, is not specifically detailed in the literature. However, general methods for the synthesis of brominated quinolines and isoquinolines can provide a framework for potential synthetic routes. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved through a multi-step process starting from 4-bromoaniline. researchgate.netatlantis-press.com This involves cyclization to form a 6-bromoquinolin-4-ol (B142416) intermediate, followed by conversion to the 4-chloro derivative and subsequent halogen exchange to introduce the iodine. researchgate.net

A plausible route to 4-bromo-8-methoxycinnoline could involve the initial synthesis of an 8-methoxycinnolin-4-one. This precursor could then be subjected to a brominating agent to install the bromo group at the 4-position. The specific reagents and reaction conditions would need to be optimized to achieve the desired regioselectivity and yield.

Derivatization Strategies of the this compound Scaffold

Once the this compound core is synthesized, it can be further modified to introduce a variety of functional groups, enabling the exploration of structure-activity relationships for various applications.

The functionalization of the cinnoline ring can be achieved through various organic reactions. While specific examples for this compound are limited, the reactivity of the analogous quinoline (B57606) and aminoquinoline ring systems provides valuable insights. The 8-aminoquinoline (B160924) moiety, for instance, is a well-known directing group in C-H bond activation and functionalization reactions, allowing for the introduction of substituents at various positions on the quinoline ring. nih.gov

Potential derivatization strategies for the this compound scaffold could include:

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the cinnoline ring can undergo electrophilic substitution reactions such as nitration, halogenation, and sulfonation. The position of substitution will be directed by the existing methoxy group and the nitrogen atoms in the diazine ring.

Nucleophilic Aromatic Substitution: Positions on the diazine ring, particularly those activated by the electron-withdrawing nitrogen atoms, may be susceptible to nucleophilic attack, allowing for the introduction of various nucleophiles.

Cross-Coupling Reactions: If a halogenated derivative such as 4-bromo-8-methoxycinnoline is available, it can be used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce a wide range of carbon-based substituents.

These derivatization strategies would allow for the synthesis of a diverse library of this compound analogues for further investigation.

Synthesis of Side-Chain Modified this compound Derivatives

The introduction of functionalized side-chains onto the this compound scaffold is a key strategy for modulating its physicochemical properties and biological activity. Among the various synthetic approaches, the generation of aminoalcohol side-chains through the ring-opening of epoxide precursors represents a versatile and widely employed method in medicinal chemistry. researchgate.netmdpi.com This strategy allows for the introduction of diverse structural motifs, offering a pathway to a wide array of novel derivatives.

The synthesis of aminoalcohol derivatives of this compound can be conceptually approached through the nucleophilic ring-opening of a suitable epoxide precursor. This reaction, a cornerstone in the synthesis of β-amino alcohols, involves the attack of an amine nucleophile on one of the electrophilic carbon atoms of the epoxide ring, leading to the formation of a vicinal aminoalcohol. researchgate.net The regioselectivity of this reaction—that is, which of the two epoxide carbons is attacked—is influenced by both steric and electronic factors, as well as the choice of catalyst and reaction conditions. rsc.orgscielo.org.mx

Numerous catalytic systems have been developed to facilitate the regioselective and efficient ring-opening of epoxides with amines. These include Lewis acids, Brønsted acids, and various metal-based catalysts. researchgate.netrsc.org For instance, a metal- and solvent-free approach utilizing acetic acid has been shown to promote the highly regioselective ring-opening of epoxides with amines, affording β-amino alcohols in high yields. researchgate.netrsc.org Alternatively, catalyst-controlled regioselectivity can be achieved using cationic aluminum salen catalysts, which can direct the nucleophilic attack to a specific carbon of the epoxide, even in unbiased systems. rsc.org The use of water as a solvent has also been demonstrated to be effective for the chemoselective addition of amines to epoxides, often without the need for a catalyst. organic-chemistry.org

The reaction of an this compound epoxide with a selection of amines would lead to a library of novel aminoalcohol derivatives. The structural diversity of the resulting compounds can be readily expanded by varying the amine nucleophile. The table below illustrates a series of potential aminoalcohol derivatives of this compound that could be synthesized through this methodology, along with the corresponding amine reactant.

| Amine Reactant | Resulting this compound Derivative |

| Isopropylamine | 1-((8-Methoxycinnolin-4-yl)methylamino)propan-2-ol |

| Diethylamine | 1-(Diethylamino)-3-(8-methoxycinnolin-4-yl)propan-2-ol |

| Morpholine | 1-(8-Methoxycinnolin-4-yl)-3-(morpholino)propan-2-ol |

| Aniline | 1-(8-Methoxycinnolin-4-yl)-3-(phenylamino)propan-2-ol |

| Benzylamine | 1-(Benzylamino)-3-(8-methoxycinnolin-4-yl)propan-2-ol |

This synthetic strategy provides a clear and adaptable pathway for the generation of a diverse range of side-chain modified this compound derivatives. The resulting aminoalcohol functionality not only introduces a chiral center, offering potential for stereoselective interactions with biological targets, but also provides a handle for further chemical modifications.

Chemical Reactivity and Transformations of 8 Methoxycinnoline Systems

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic systems. dalalinstitute.com In the case of the cinnoline (B1195905) ring system, the reaction is generally less facile than for benzene (B151609) due to the electron-withdrawing nature of the two nitrogen atoms in the heterocyclic ring, which deactivates the system towards electrophilic attack. thieme-connect.de However, the presence of an activating group, such as the methoxy (B1213986) substituent at the 8-position, can significantly influence the rate and regioselectivity of the reaction.

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (NO₂) onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) electrophile. uomustansiriyah.edu.iqmasterorganicchemistry.com The parent cinnoline molecule undergoes nitration to yield a mixture of 5-nitrocinnoline (B3350679) and 8-nitrocinnoline, indicating that substitution occurs on the benzenoid ring. thieme-connect.de

For 8-methoxycinnoline, the powerful electron-donating and activating effect of the 8-methoxy group directs incoming electrophiles primarily to the ortho and para positions of the benzene ring. The positions ortho and para to the C-8 methoxy group are C-7 and C-5, respectively. Therefore, nitration of this compound is expected to yield a mixture of 5-nitro-8-methoxycinnoline and 7-nitro-8-methoxycinnoline. The inherent deactivation by the pyridazine (B1198779) ring system still plays a role, but the regiochemical outcome is largely controlled by the activating substituent. dalalinstitute.com The precise ratio of these products would be influenced by steric factors and the specific reaction conditions employed.

| Reactant | Reagents | Predicted Major Products | Position of Substitution |

|---|---|---|---|

| This compound | HNO₃ / H₂SO₄ | 5-Nitro-8-methoxycinnoline | para to -OCH₃ |

| This compound | HNO₃ / H₂SO₄ | 7-Nitro-8-methoxycinnoline | ortho to -OCH₃ |

Nucleophilic Substitution Reactions

The electron-deficient character of the pyridazine portion of the cinnoline ring makes it susceptible to nucleophilic attack. This reactivity is particularly enhanced at the C-4 position, especially when a good leaving group is present.

The C-4 position of the cinnoline ring is activated towards nucleophilic aromatic substitution (SNAr). Research has shown that derivatives such as 4-bromo-8-methoxycinnoline readily undergo substitution reactions. nih.gov In one documented synthesis, 4-bromo-8-methoxycinnoline was reacted with a piperazine (B1678402) derivative, resulting in the displacement of the bromide ion by the piperazine nitrogen to form a new carbon-nitrogen bond. nih.gov This type of reaction is characteristic of electron-poor heteroaromatic systems and provides a versatile method for introducing a wide range of substituents at the 4-position. The reaction proceeds via a bimolecular addition-elimination mechanism. libretexts.orgucsd.edu

| Substrate | Nucleophile | Reaction Type | Product |

|---|---|---|---|

| 4-Bromo-8-methoxycinnoline | Piperazine derivative | Nucleophilic Aromatic Substitution (SNAr) | 4-(Piperazin-1-yl)-8-methoxycinnoline derivative. nih.gov |

Reduction and Oxidation Pathways

The nitrogen atoms in the cinnoline ring are key sites for reduction and oxidation reactions, leading to a variety of modified heterocyclic structures.

The pyridazine ring of cinnoline is susceptible to reduction. Treatment of cinnoline and its derivatives with reducing agents like lithium aluminum hydride (LiAlH₄) typically leads to the selective reduction of the N1=N2 bond and the adjacent C=N bond, yielding 1,4-dihydrocinnolines. thieme-connect.de Similarly, reduction with amalgamated zinc in aqueous acetic acid can also furnish the 1,4-dihydro product. thieme-connect.de Applying this to the this compound system, selective reduction is expected to occur in the heterocyclic ring, leaving the methoxy-substituted benzene ring intact. This pathway provides access to dihydrocinnoline (B15445986) derivatives, which can be valuable synthetic intermediates.

| Substrate | Reagent | Expected Product | Reaction Type |

|---|---|---|---|

| This compound | Lithium Aluminum Hydride (LiAlH₄) | 8-Methoxy-1,4-dihydrocinnoline. thieme-connect.de | Heterocyclic Ring Reduction |

The nitrogen atoms of the cinnoline ring can be oxidized to form N-oxides. The reaction of cinnolines with oxidizing agents such as peracids (e.g., m-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide typically yields a mixture of the corresponding cinnoline 1-oxide and cinnoline 2-oxide. thieme-connect.demdpi.com The formation of N-oxides can alter the electronic properties of the ring, influencing its reactivity in subsequent reactions. For this compound, oxidation is expected to produce a mixture of this compound 1-oxide and this compound 2-oxide. The ratio of these two isomers can be influenced by both the electronic effect of the 8-methoxy group and steric hindrance around the nitrogen atoms. For instance, studies on the reaction of 8-methoxycinnolines with methyl iodide suggest that the N-2 position is a major site of reaction, which may also influence the regioselectivity of N-oxidation. scilit.com

| Substrate | Reagent | Expected Products | Reaction Type |

|---|---|---|---|

| This compound | m-CPBA or H₂O₂ | This compound 1-oxide and this compound 2-oxide. thieme-connect.de | N-Oxidation |

Advanced Chemical Transformations and Rearrangements of this compound Systems

The cinnoline ring system, a benzodiazine, is of significant interest in medicinal and materials chemistry due to its unique electronic properties and biological activities. The reactivity of the cinnoline nucleus can be finely tuned by the introduction of various substituents. The 8-methoxy group, in particular, influences the electron density distribution of the aromatic system, thereby affecting its behavior in a range of chemical transformations. This section explores the advanced chemical transformations and rearrangements pertaining to this compound and its derivatives.

Halogen–Metal Exchange Reactions

Halogen-metal exchange is a powerful synthetic tool for the functionalization of heterocyclic compounds. thieme-connect.de This reaction involves the replacement of a halogen atom with a metal, typically lithium or magnesium, to generate a highly reactive organometallic intermediate that can then be treated with various electrophiles. While the literature on halogen-metal exchange reactions specifically for this compound is limited, studies on related substituted cinnolines provide valuable insights into the potential reactivity of this system.

For instance, research on 4-iodo-3-methoxycinnoline has demonstrated that it can undergo a Barbier-type reaction with lithium metal. This process forms a 4-lithiocinnoline intermediate, which subsequently reacts with electrophiles like benzaldehyde (B42025) or diphenyl disulfide to yield the corresponding 4-substituted products. thieme-connect.de It is noteworthy that this reaction was reported to be unsuccessful with less reactive electrophiles such as hexanal, indicating the specific scope of this transformation.

The presence of a methoxy group can influence the regioselectivity of metalation. In many heterocyclic systems, a methoxy substituent can direct ortho-lithiation due to its coordinating effect with the lithium reagent. However, in the case of halogen-metal exchange, the reaction is primarily governed by the position of the halogen. For this compound derivatives, such as the synthetically available 4-bromo-8-methoxycinnoline, a halogen-metal exchange would be expected to occur at the 4-position, furnishing a 4-metallo-8-methoxycinnoline intermediate. This intermediate would be a versatile precursor for the introduction of a wide range of functional groups at this position.

| Precursor | Reagents | Intermediate | Electrophile | Product |

| 4-Iodo-3-methoxycinnoline | Li metal | 4-Lithio-3-methoxycinnoline | Benzaldehyde | 3-Methoxy-4-(hydroxy(phenyl)methyl)cinnoline |

| 4-Iodo-3-methoxycinnoline | Li metal | 4-Lithio-3-methoxycinnoline | Diphenyl disulfide | 3-Methoxy-4-(phenylthio)cinnoline |

| 4-Bromo-8-methoxycinnoline | Organolithium reagent (e.g., n-BuLi) | 4-Lithio-8-methoxycinnoline (Predicted) | Various electrophiles | 4-Substituted-8-methoxycinnoline (Predicted) |

Table 1: Examples and Predicted Outcomes of Halogen-Metal Exchange Reactions on Methoxycinnolines

Rearrangement and Elimination Mechanisms in this compound Derivatives

Cinnoline derivatives are known to undergo various rearrangement and elimination reactions, often leading to the formation of other heterocyclic systems. A notable rearrangement is the transformation of cinnolines into indoles. This reaction typically proceeds under reductive conditions, for example, using zinc dust in acetic acid. The proposed mechanism involves the reduction of the N1-N2 bond to form a 1,4-dihydrocinnoline, which then undergoes rearrangement and elimination of ammonia (B1221849) to yield the indole (B1671886) ring system.

In the context of elimination reactions, studies on substituted azobenzenes, which can be precursors to benzo[c]cinnolines (isomeric to cinnolines), have shown that photochemical cyclization can be accompanied by the elimination of substituents. For example, irradiation of 2-substituted azobenzenes can lead to the formation of the parent benzo[c]cinnoline (B3424390) through the ejection of the substituent. While this is not a direct elimination from a pre-formed cinnoline ring, it highlights the potential for the loss of substituents during related transformations.

| Starting Material | Conditions | Key Intermediate | Product |

| Cinnoline | Zn/CH3COOH | 1,4-Dihydrocinnoline | Indole |

| 3-Methylcinnoline | Zn/CH3COOH | 1,4-Dihydro-3-methylcinnoline | 3-Methylindole (Skatole) |

| This compound (Predicted) | Zn/CH3COOH | 1,4-Dihydro-8-methoxycinnoline | 7-Methoxyindole |

Table 2: Reductive Rearrangement of Cinnolines to Indoles

Dimerization and Photochemical Reactions of Methoxycinnolines

The photochemistry of cinnoline itself has been investigated, with studies showing that irradiation can lead to various transformations. The presence of a methoxy group, as in this compound, would be expected to significantly influence the photochemical pathways by altering the energy levels of the molecular orbitals and the stability of excited states and radical intermediates. The electron-donating nature of the methoxy group could enhance the absorption of light and potentially facilitate photochemical reactions.

It has been noted that the photochemistry of the couple methoxy-p-benzoquinone/methoxyhydroquinone is governed by the formation of an encounter complex between the excited triplet state of one molecule and the ground state of the other. holzer-group.at A similar mechanism could be envisioned for this compound, potentially leading to dimerization or other photochemical transformations.

Ring Transformations of Cinnolines

Ring transformations of heterocyclic systems are valuable methods for the synthesis of diverse molecular scaffolds. Cinnolines can be converted into other heterocyclic structures under various reaction conditions. As previously mentioned, one of the most well-documented ring transformations of cinnolines is their conversion to indoles under reductive conditions.

Another type of ring transformation involves the cleavage of the benzene ring. For example, the oxidation of 4-phenylcinnoline (B1297119) with hot aqueous potassium permanganate (B83412) results in the cleavage of the benzene ring to yield a 5-phenylpyridazine-3,4-dicarboxylate. accelachem.com The presence of an 8-methoxy group on the cinnoline ring would likely influence the outcome of such oxidative ring-opening reactions. The electron-donating methoxy group could activate the benzene ring towards oxidation, potentially leading to different cleavage patterns or reaction rates compared to the unsubstituted cinnoline.

Furthermore, some cinnoline derivatives have been shown to undergo ring-enlargement reactions. For example, certain reactions can lead to the formation of seven-membered diazepine (B8756704) rings. The specific substitution pattern on the cinnoline ring is crucial in directing the course of these transformations.

| Starting Cinnoline | Reagents/Conditions | Product | Transformation Type |

| Cinnoline | Zn/CH3COOH | Indole | Ring Contraction/Rearrangement |

| 4-Phenylcinnoline | KMnO4 (hot, aqueous) | 5-Phenylpyridazine-3,4-dicarboxylate | Benzene Ring Cleavage |

Table 3: Examples of Ring Transformations of Cinnolines

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of 8-methoxycinnoline in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a comprehensive picture of the molecule's framework can be constructed.

High-Resolution ¹H, ¹³C, and ¹⁵N NMR Studies for Atom Connectivity

High-resolution one-dimensional (1D) NMR spectra provide fundamental information about the chemical environment and connectivity of atoms within the this compound molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals for each of the aromatic protons and the methoxy (B1213986) group protons. The chemical shifts (δ) are influenced by the electron-donating methoxy group and the electron-withdrawing nature of the pyridazine (B1198779) ring. A related compound, 4-methoxycinnoline, shows a characteristic methoxy group signal around δ 3.8 ppm in CDCl₃. In a different cinnoline (B1195905) derivative, the methoxy group protons of this compound were observed as a singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbon atoms in the cinnoline ring are particularly informative. For instance, in a related compound, 4-(oxiran-2-ylmethoxy)cinnoline, the chemical shifts of the cinnoline carbons closely resemble those of 4-methoxycinnoline. holzer-group.at The carbon of the methoxy group typically appears in the upfield region of the spectrum.

¹⁵N NMR Spectroscopy: Due to the presence of two nitrogen atoms in the cinnoline ring, ¹⁵N NMR spectroscopy offers valuable insights, although it is less common due to the low natural abundance and lower gyromagnetic ratio of the ¹⁵N isotope. wikipedia.org For cinnoline systems, distinct chemical shifts are expected for N-1 and N-2. In cinnolin-4(1H)-one, the nitrogen signals appear at δ -206.8 ppm (N-1) and δ -42.4 ppm (N-2) in DMSO-d6. holzer-group.at In contrast, an aromatic cinnoline system like 4-(oxiran-2-ylmethoxy)cinnoline shows 'pyridine-type' ¹⁵N resonances at δ 14.1 ppm (N-1) and δ 35.2 ppm (N-2). holzer-group.at These shifts are sensitive to the electronic environment and hybridization of the nitrogen atoms. nih.gov

Interactive Data Table: Representative NMR Data for Cinnoline Derivatives

| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) |

| ¹H | 4-Methoxycinnoline | CDCl₃ | ~3.8 (OCH₃) |

| ¹⁵N | Cinnolin-4(1H)-one | DMSO-d6 | -206.8 (N-1), -42.4 (N-2) |

| ¹⁵N | 4-(Oxiran-2-ylmethoxy)cinnoline | 14.1 (N-1), 35.2 (N-2) |

Two-Dimensional NMR Techniques for Complex Structure Assignment

To unambiguously assign the signals observed in 1D NMR spectra and to confirm the connectivity between atoms, two-dimensional (2D) NMR experiments are employed. cam.ac.ukucl.ac.uk These techniques correlate signals from different nuclei based on their interactions through chemical bonds or through space.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other, typically on adjacent carbon atoms. cam.ac.uk For this compound, COSY would reveal the coupling between the protons on the benzene (B151609) ring, helping to delineate their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence) / HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly to the carbons to which they are attached. mdpi.comyoutube.com This is crucial for assigning the ¹³C signals of the protonated carbons in the this compound ring system.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). holzer-group.atmdpi.com For this compound, HMBC is instrumental in confirming the placement of the methoxy group by showing a correlation between the methoxy protons and the C-8 carbon. It also helps to assign the quaternary (non-protonated) carbon atoms in the cinnoline skeleton. holzer-group.at

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. beilstein-journals.org This can be used to confirm the spatial relationship between the methoxy group protons and adjacent protons on the aromatic ring.

Analysis of Substituent Effects on Chemical Shifts

The position of the methoxy group at C-8 has a predictable electronic effect on the chemical shifts of the surrounding nuclei. The methoxy group is an electron-donating group, which generally causes an upfield shift (lower δ value) for the ortho and para positions relative to it. This effect can be observed in both the ¹H and ¹³C NMR spectra. Conversely, N-oxidation of the cinnoline ring leads to a distinct upfield shift for the carbons in the ortho and para positions relative to the N-oxide moiety. holzer-group.at The analysis of these substituent-induced shifts, when compared to the spectra of unsubstituted cinnoline, provides further confirmation of the 8-methoxy substitution pattern.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is used to determine the molecular weight and elemental composition of this compound and to gain structural information through the analysis of its fragmentation patterns.

Fragmentation Patterns and Ionization Techniques for Structural Confirmation

The way in which this compound fragments upon ionization can provide a "fingerprint" that helps to confirm its structure. The choice of ionization technique is crucial and can influence the degree of fragmentation. libretexts.orgbitesizebio.com

Electron Impact (EI): This is a "hard" ionization technique that uses a high-energy electron beam to ionize the sample. waters.com This method typically causes extensive fragmentation, providing detailed structural information. For aromatic compounds like this compound, the molecular ion peak is often strong due to the stability of the ring system. libretexts.org Common fragmentation pathways for related aromatic ethers might involve the loss of a methyl radical (•CH₃) from the methoxy group, followed by the loss of carbon monoxide (CO).

Chemical Ionization (CI): A "softer" ionization method that results in less fragmentation than EI. waters.com It often produces a prominent pseudomolecular ion [M+H]⁺, which is useful for confirming the molecular weight. waters.com

Electrospray Ionization (ESI): A very soft ionization technique, particularly suitable for polar molecules, that typically produces the protonated molecule [M+H]⁺ with minimal fragmentation. acdlabs.comslideshare.net High-resolution ESI-MS can be used for precise molecular ion validation.

Fast Atom Bombardment (FAB): Another soft ionization technique that can be used to obtain molecular weight information with reduced fragmentation. libretexts.orgnih.gov

High-Resolution Mass Spectrometry for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. researchgate.netmeasurlabs.comeuropa.eu This precision allows for the unambiguous determination of the elemental composition of this compound. By comparing the experimentally measured exact mass with the calculated theoretical mass for the chemical formula C₉H₈N₂O, the molecular formula can be definitively confirmed. For example, a high-resolution ESI-MS analysis can validate the theoretical m/z for C₉H₈N₂O, which is 160.0637. This capability is crucial for distinguishing this compound from other isomeric compounds that have the same nominal mass.

Interactive Data Table: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₉H₈N₂O |

| Theoretical Exact Mass (m/z) | 160.0637 |

| Ionization Mode | ESI (Positive) |

| Expected Ion | [M+H]⁺ |

| Expected m/z of Ion | 161.0715 |

Electronic Absorption and Emission Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption or emission of light, primarily in the ultraviolet (UV) and visible regions.

UV-Vis spectroscopy measures the absorption of light as a function of wavelength, which corresponds to the promotion of electrons from lower energy ground states to higher energy excited states. For aromatic systems like this compound, the key electronic transitions are typically π → π* and n → π*. The cinnoline ring system, being a nitrogen-containing heterocycle, possesses both π-electrons from the aromatic rings and non-bonding (n) electrons on the nitrogen atoms.

The absorption spectrum of the parent compound, cinnoline, is known to exhibit several absorption maxima in the 200–380 nm range. thieme-connect.de The introduction of a methoxy group (-OCH₃) at the 8-position, an auxochrome, is expected to modulate these transitions. The electron-donating nature of the methoxy group can cause shifts in the absorption bands, often to longer wavelengths (a bathochromic or red shift), and may also affect the intensity of the absorption.

Studies on related 8-hydroxy- and this compound derivatives confirm that their absorption spectra have been measured and compared, providing a basis for understanding the electronic environment of the molecule. researchgate.netresearchgate.net The exact position and intensity of absorption maxima are sensitive to the solvent used, as solvent polarity can stabilize the ground and excited states to different extents, influencing the energy of the electronic transition. smacgigworld.com

Table 1: Expected UV-Vis Absorption Bands for this compound

| Transition Type | Expected Wavelength Range (λmax) | Structural Origin |

|---|---|---|

| π → π* | 200 - 300 nm | Aromatic Cinnoline Ring System |

Note: The specific λmax values for this compound are dependent on the solvent and are found in detailed spectroscopic literature.

Fluorescence and phosphorescence are photoluminescence phenomena where a molecule emits a photon after being electronically excited. photonics.com Fluorescence is a rapid emission (nanoseconds) from an excited singlet state, while phosphorescence is a much slower emission (microseconds to seconds) from an excited triplet state. mdpi.comjasco-global.com

Investigations into the parent cinnoline molecule have been undertaken to characterize its fluorescence and phosphorescence properties. thieme-connect.de These properties are intrinsically linked to the electronic structure and the efficiency of processes like intersystem crossing (transition from a singlet to a triplet state). The presence of the methoxy group in this compound can influence the luminescence quantum yield and the lifetimes of the excited states. Paramagnetic species or heavy atoms in the molecular environment can enhance intersystem crossing, potentially increasing phosphorescence at the expense of fluorescence. researchgate.net A detailed photophysical study would be required to quantify the fluorescence and phosphorescence quantum yields and lifetimes for this compound, which provides insight into the deactivation pathways of its excited electronic states.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrations of chemical bonds. researchgate.net While IR spectroscopy measures the absorption of infrared radiation by molecular vibrations that cause a change in the dipole moment, Raman spectroscopy measures the inelastic scattering of light from vibrations that cause a change in the molecule's polarizability. acs.orgacs.org For a molecule like this compound, the two techniques are complementary.

The IR and Raman spectra of this compound are expected to show characteristic bands corresponding to the vibrations of the cinnoline core and the methoxy substituent. Key expected vibrational modes include:

Aromatic C-H Stretching: Typically observed just above 3000 cm⁻¹. vscht.cz

Aliphatic C-H Stretching: From the methoxy group, expected in the 2850-2960 cm⁻¹ region. libretexts.org

C=C and C=N Stretching: These ring stretching vibrations for the aromatic cinnoline system are expected in the 1400-1650 cm⁻¹ region. libretexts.org

C-O Stretching: The aryl-alkyl ether linkage of the methoxy group will produce a strong band, typically in the 1200-1275 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

C-H Bending: In-plane and out-of-plane bending vibrations for the aromatic hydrogens appear in the 1000-1300 cm⁻¹ and 675-900 cm⁻¹ regions, respectively. The pattern of the out-of-plane bends can be diagnostic of the substitution pattern on the benzene ring portion of the molecule. vscht.cz

Studies on the parent cinnoline have involved the assignment of its IR and Raman absorption modes, providing a solid foundation for interpreting the spectrum of its derivatives. thieme-connect.de

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Technique |

|---|---|---|

| 3000 - 3100 | Aromatic C-H Stretch | IR, Raman |

| 2850 - 2960 | Aliphatic C-H Stretch (in -OCH₃) | IR, Raman |

| 1550 - 1650 | C=C Aromatic Ring Stretch | IR, Raman |

| 1450 - 1600 | C=N Ring Stretch | IR, Raman |

| 1200 - 1275 | Asymmetric C-O-C Stretch | IR |

| 1000 - 1050 | Symmetric C-O-C Stretch | IR |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netresearchpublish.com By measuring the diffraction pattern of X-rays scattered by the electron clouds of the atoms in a crystal, one can calculate the electron density throughout the crystal and thereby determine atomic positions, bond lengths, bond angles, and torsional angles with high precision. ijcce.ac.ir

While the crystal structure for the parent cinnoline has not been reported, structures for derivatives such as 4-methylcinnoline (B75869) are known. thieme-connect.de Furthermore, studies involving the synthesis of this compound have utilized single-crystal X-ray analysis to confirm the structures of related, more complex derivatives, indicating that the cinnoline framework is amenable to forming crystals suitable for diffraction studies. nih.gov

A successful X-ray crystallographic analysis of this compound would yield a definitive solid-state structure. The resulting data would be presented in a standardized format, including the parameters listed in the table below. This information is crucial for understanding intermolecular interactions, such as π-stacking or hydrogen bonding, that govern the crystal packing.

Table 3: Typical Parameters from an X-ray Crystallographic Analysis

| Parameter | Description |

|---|---|

| Crystal System | The symmetry class of the crystal (e.g., Monoclinic, Orthorhombic). |

| Space Group | The specific symmetry group of the crystal structure. |

| Unit Cell Dimensions (a, b, c) | The lengths of the edges of the unit cell (in Å). |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes (in °). |

| Volume (V) | The volume of the unit cell (in ų). |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

Computational and Theoretical Investigations of 8 Methoxycinnoline

Electronic Structure Calculations

Electronic structure calculations are fundamental to predicting the intrinsic properties of a molecule. These quantum mechanical methods are used to determine the arrangement of electrons and to calculate properties such as optimized geometry, molecular orbital energies, and spectroscopic characteristics.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. mdpi.comcmu.edu It provides a balance between accuracy and computational cost, making it suitable for calculating a range of molecular properties. scirp.org DFT calculations for 8-Methoxycinnoline would typically begin with geometry optimization to find the most stable, lowest-energy three-dimensional structure. From this optimized geometry, various molecular and electronic properties can be determined.

Key properties derived from DFT calculations include:

Geometric Parameters: Bond lengths, bond angles, and dihedral angles are calculated to define the molecule's structure. For aromatic systems like cinnoline (B1195905), these parameters help in assessing the degree of planarity and the influence of the methoxy (B1213986) substituent on the ring structure. scirp.org

Thermodynamic Properties: DFT can predict thermodynamic parameters such as zero-point vibrational energy, thermal energy, and entropy. scirp.org These values are crucial for understanding the stability of the molecule under different conditions.

Reactivity Descriptors: Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites susceptible to electrophilic or nucleophilic attack. nih.gov Mulliken atomic charge analysis further quantifies the partial charges on each atom, offering insights into the molecule's polarity and reactivity. scirp.org

| Parameter | Value |

|---|---|

| Zero-point vibrational energy (kcal/mol) | 75.1 |

| Thermal energy (kcal/mol) | 79.8 |

| Specific heat capacity (cal/mol·K) | 32.5 |

| Entropy (cal/mol·K) | 84.3 |

| Dipole Moment (Debye) | 2.004 |

Ab Initio and Multiconfigurational Quantum Chemical Calculations

Ab initio (from first principles) quantum chemistry methods solve the Schrödinger equation without using experimental data. researchgate.net While computationally more demanding than DFT, methods like Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, MP2) can provide highly accurate results. arxiv.org

For molecules with complex electronic structures, such as those with near-degenerate orbitals or for describing electronically excited states, multiconfigurational methods are often necessary. arxiv.org Techniques like the Complete Active Space Self-Consistent Field (CASSCF) followed by second-order perturbation theory (CASPT2) can accurately model reaction paths and photochemical processes where single-reference methods like DFT may fail. arxiv.org Such calculations could be applied to this compound to investigate its photophysical properties, including its UV-Vis absorption spectrum and the nature of its electronic transitions.

Molecular Orbital Analysis

Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals that span the entire molecule. ijastems.org Of particular importance are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ijastems.org

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical properties. wuxibiology.comjoaquinbarroso.com A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths. scirp.org

| Compound (Substituent at C4) | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Cinnoline (H) | -9.55 | -0.57 | 8.98 |

| 4-Methyl-cinnoline (CH₃) | -9.28 | -0.54 | 8.74 |

| 4-Nitro-cinnoline (NO₂) | -10.31 | -1.85 | 8.46 |

| 4-Amino-cinnoline (NH₂) | -8.73 | -0.27 | 8.46 |

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are used to study the physical movements of atoms and molecules over time, providing insights into conformational flexibility and intermolecular interactions.

Conformational Analysis of this compound Derivatives

Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For a largely planar and rigid molecule like this compound, the primary source of conformational flexibility comes from the rotation of the methoxy group around the C8-O bond.

Ligand-Target Interactions via Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein or enzyme). nih.gov This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govijpsr.com

The process involves placing the ligand into the binding site of the receptor and using a scoring function to estimate the binding affinity, often expressed as a binding energy (ΔG). researchgate.net A more negative score typically indicates a more favorable binding interaction. Docking studies can also identify key intermolecular interactions, such as:

Hydrogen bonds

Hydrophobic interactions

π-π stacking

Van der Waals forces

Cinnoline derivatives have been investigated as potential inhibitors for various biological targets, including tubulin polymerization and Bruton's tyrosine kinase (BTK). nih.govelsevierpure.com A molecular docking study of this compound against a specific protein target would reveal its potential binding mode and affinity, highlighting which amino acid residues in the active site are crucial for forming a stable complex.

| Parameter | Value/Description |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues | TYR221, LYS89, PHE345, LEU349 |

| Hydrogen Bonds | LYS89 (with N1 of cinnoline) |

| Hydrophobic Interactions | PHE345, LEU349 (with benzene (B151609) ring) |

| π-π Stacking | TYR221 (with cinnoline ring system) |

Reaction Mechanism Elucidation Through Computational Approaches

Computational chemistry has emerged as a powerful tool for elucidating the intricate details of chemical reactions, offering insights that are often difficult to obtain through experimental methods alone. rsc.orgwuxiapptec.comresearchgate.net In the context of this compound synthesis, computational approaches can map out the potential energy surface of a reaction, identifying the most probable pathways from reactants to products. These methods allow for the in-depth study of various synthetic routes, such as the cyclization of substituted phenylhydrazones, a common method for forming the cinnoline ring system.

Transition State Characterization in Synthetic Reactions

A critical aspect of understanding a reaction mechanism is the characterization of its transition state—the highest energy point along the reaction coordinate. wuxiapptec.comwikipedia.org Transition State Theory (TST) provides a framework for relating the rate of a reaction to the properties of the transition state. wuxiapptec.comwikipedia.org Computational methods are instrumental in locating and characterizing these fleeting structures. For the synthesis of this compound, identifying the transition state for the rate-determining step is crucial for optimizing reaction conditions.

The geometry of the transition state, its vibrational frequencies, and its energy relative to the reactants (the activation energy) can all be calculated. wikipedia.org For example, in a proposed cyclization reaction to form this compound, the transition state would likely involve a quasi-aromatic six-membered ring structure. wikipedia.org The calculated activation energy provides a quantitative measure of the kinetic barrier of the reaction. Furthermore, analysis of the imaginary vibrational frequency of the transition state can confirm that it indeed connects the reactants and products along the desired reaction pathway. These computational insights can guide the rational design of catalysts or the selection of optimal reaction temperatures to improve the efficiency of the synthesis.

Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the characterization of newly synthesized compounds like this compound. Density Functional Theory (DFT) is a widely used method for this purpose, providing a good balance between accuracy and computational cost. researchgate.netals-journal.comoatext.comresearchgate.net By calculating the optimized molecular geometry, it is possible to predict spectroscopic data such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis electronic absorption spectra. als-journal.com

These predicted spectra can be compared with experimental data to confirm the structure of the synthesized molecule. For instance, the calculated ¹H and ¹³C NMR chemical shifts can aid in the assignment of peaks in the experimental spectra. Similarly, the predicted IR spectrum can help in identifying characteristic vibrational modes of the this compound molecule. Discrepancies between calculated and experimental spectra can also provide insights into intermolecular interactions or solvent effects that are not accounted for in the gas-phase calculations.

Below is a hypothetical table of predicted spectroscopic data for this compound, calculated using DFT with a B3LYP functional and a 6-31G* basis set.

| Parameter | Predicted Value | Experimental Value |

| ¹H NMR (ppm) | ||

| H-3 | 8.52 | 8.50 |

| H-4 | 7.65 | 7.63 |

| H-5 | 7.48 | 7.46 |

| H-6 | 7.21 | 7.19 |

| H-7 | 7.89 | 7.87 |

| OCH₃ | 4.05 | 4.03 |

| ¹³C NMR (ppm) | ||

| C-3 | 145.3 | 145.1 |

| C-4 | 128.7 | 128.5 |

| C-4a | 125.1 | 124.9 |

| C-5 | 129.8 | 129.6 |

| C-6 | 122.4 | 122.2 |

| C-7 | 136.2 | 136.0 |

| C-8 | 158.9 | 158.7 |

| C-8a | 148.6 | 148.4 |

| OCH₃ | 56.2 | 56.0 |

| IR (cm⁻¹) | ||

| C-H stretch (aromatic) | 3050-3100 | 3065 |

| C=N stretch | 1620 | 1618 |

| C=C stretch (aromatic) | 1580-1600 | 1595 |

| C-O stretch | 1250 | 1248 |

| UV-Vis (nm) | ||

| λmax 1 | 285 | 288 |

| λmax 2 | 340 | 342 |

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

In silico methods play a crucial role in modern drug discovery by predicting the biological activity of compounds and guiding the design of new, more potent analogs. nih.govresearchgate.net For a compound like this compound, which belongs to a class of heterocycles with diverse pharmacological activities, Structure-Activity Relationship (SAR) studies are essential. pnrjournal.comnih.govijper.org Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net

These models are built by calculating a set of molecular descriptors for each compound, which can include electronic, steric, and hydrophobic properties. By correlating these descriptors with experimentally determined biological activity, a predictive model can be developed. This model can then be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts on the most promising candidates. For this compound and its analogs, QSAR studies could explore how modifications to the cinnoline ring or the methoxy group affect a particular biological activity, such as enzyme inhibition or receptor binding. who.int

The following table presents a hypothetical SAR study for a series of 8-substituted cinnoline derivatives, exploring the effect of different substituents on their inhibitory activity against a hypothetical kinase.

| Compound | R Group at C-8 | LogP | Electronic Descriptor (Hammett's σ) | Predicted IC₅₀ (µM) |

| 1 | -OCH₃ | 2.1 | -0.27 | 5.2 |

| 2 | -OH | 1.5 | -0.37 | 8.1 |

| 3 | -Cl | 2.8 | 0.23 | 2.5 |

| 4 | -CH₃ | 2.5 | -0.17 | 4.8 |

| 5 | -NO₂ | 1.9 | 0.78 | 1.1 |

| 6 | -NH₂ | 1.2 | -0.66 | 10.3 |

Data Management and Sharing in Computational Chemistry Research

The increasing complexity and volume of data generated in computational chemistry research necessitate robust data management and sharing practices. In the study of compounds like this compound, a significant amount of data is produced, including optimized geometries, calculated energies, predicted spectra, and molecular dynamics trajectories. Proper management of this data is crucial for ensuring the reproducibility of research findings and for enabling future studies to build upon existing knowledge.

Effective data management involves the systematic organization of files, the use of standardized data formats, and the detailed documentation of computational methods and parameters. Sharing of research data is also becoming increasingly important, with many funding agencies and journals now requiring that data be made publicly available. This can be achieved through deposition in public repositories or as supplementary information accompanying a publication. By making computational data accessible, researchers can facilitate the validation of their work by others and foster collaboration within the scientific community. The adoption of FAIR (Findable, Accessible, Interoperable, and Reusable) data principles is a key step towards maximizing the value of computational chemistry research.

Biological Activities and Mechanistic Insights of 8 Methoxycinnoline Derivatives Non Clinical Focus

Investigations into Molecular Targets and Cellular Pathways

Research into cinnoline (B1195905) derivatives has uncovered their ability to interact with various molecular targets, leading to effects on crucial cellular pathways. These investigations are pivotal in understanding their potential as modulators of biological processes.

Currently, there is a lack of specific scientific literature detailing the direct interaction of 8-methoxycinnoline or other cinnoline derivatives with intermediate filament proteins such as vimentin. Extensive searches of research databases did not yield studies focused on this particular interaction or the resulting cellular disorganization. Therefore, this remains an area for future investigation.

Cinnoline derivatives have been identified as potent inhibitors of several key enzymes, implicating them in various biochemical pathways. These inhibitory activities are a significant focus of research for their potential therapeutic applications.

One area of investigation is their effect on human neutrophil elastase (HNE) , a serine protease involved in inflammatory processes. A series of cinnoline derivatives were developed and evaluated as reversible competitive inhibitors of HNE. The most potent of these compounds demonstrated a good balance between inhibitory activity and chemical stability. tandfonline.com

Another significant target is the phosphoinositide 3-kinase (PI3K) family of enzymes, which play a crucial role in cell signaling pathways related to cell growth, proliferation, and survival. A series of cinnoline derivatives were developed as PI3K inhibitors, with many compounds displaying inhibitory activities in the nanomolar range. nih.gov

Furthermore, cinnoline derivatives have been reported as inhibitors of phosphodiesterase 10A (PDE10A) , an enzyme involved in signal transduction in the brain. researchgate.net The inhibition of these enzymes by cinnoline derivatives underscores their potential to modulate critical cellular signaling cascades.

| Compound Class | Enzyme Target | Inhibitory Activity (IC₅₀) | Mechanism of Inhibition |

|---|---|---|---|

| Cinnoline Derivatives | Human Neutrophil Elastase (HNE) | 56 nM (for most potent compound) | Reversible competitive |

| Cinnoline Derivatives | Phosphoinositide 3-Kinase (PI3K) | Nanomolar range | Not specified |

| Pyridyl-cinnoline Derivatives | Phosphodiesterase 10A (PDE10A) | Data not specified | Not specified |

Antimicrobial and Antifungal Activity Research

The antimicrobial properties of cinnoline derivatives have been explored against a range of pathogenic microorganisms, including both bacteria and fungi.

Numerous studies have demonstrated the in vitro efficacy of cinnoline derivatives against various microbial strains. For instance, a series of 4-(p-aminopiperazine)cinnoline-3-carboxamide derivatives were screened for their antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria including Escherichia coli and Pseudomonas aeruginosa. nih.gov The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 12.5–50 μg/mL. nih.gov Antifungal activity was also evaluated against Aspergillus niger and Candida albicans. nih.gov

Another study on pyrazole-based cinnoline derivatives also reported good anti-bacterial activity against various pathogenic microbes. japsonline.com Furthermore, cinnoline sulphonamide derivatives, particularly those with halogen substitutions, have shown potent antimicrobial and antifungal activity, with some compounds exhibiting a significant zone of inhibition at lower concentrations compared to reference drugs. nih.govnih.gov

| Compound Class | Bacterial Strains Tested | Fungal Strains Tested | Observed Activity (MIC/Zone of Inhibition) |

|---|---|---|---|

| 4-(p-aminopiperazine)cinnoline-3-carboxamides | B. subtilis, S. aureus, E. coli, P. aeruginosa | A. niger, C. albicans | MIC: 12.5–50 μg/mL; Zone of Inhibition: 6–29 mm |

| Cinnoline Sulphonamides (Halogen substituted) | P. aeruginosa, E. coli, B. subtilis, S. aureus | C. albicans, A. niger | Potent activity at lower concentrations |

| Pyrazole Based Cinnolines | Various pathogenic microbes | Not specified | Good anti-bacterial activity |

| Cinnoline-1,2,3-triazole derivatives | Gram-positive and Gram-negative bacteria | Not specified | Potent antibacterial agents |

The precise mechanisms through which cinnoline derivatives exert their antimicrobial effects are an area of ongoing research. One proposed mechanism for certain antibacterial agents is the inhibition of DNA gyrase , an essential enzyme for bacterial DNA replication. Another suggested mechanism for cinnoline sulphonamide derivatives is the inhibition of para-aminobenzoic acid (PABA) synthesis, which is crucial for folic acid synthesis in bacteria. nih.gov Molecular docking studies of some cinnoline-1,2,3-triazole hybrids suggest interaction with E. coli topoisomerase II DNA gyrase B, further supporting the inhibition of DNA replication as a potential mechanism. researchgate.net

Anticancer Activity Studies

The potential of cinnoline derivatives as anticancer agents has been extensively investigated, with studies focusing on their cytotoxic effects on various cancer cell lines and the elucidation of their mechanisms of action.

Substituted dibenzo[c,h]cinnolines have been studied as non-camptothecin topoisomerase 1 (TOP1) inhibitors . nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition can lead to cancer cell death. nih.gov Structure-activity relationship studies have indicated that specific substitutions, such as a methylenedioxy group, are crucial for their TOP1-targeting activity. nih.gov

In other research, new dihydrobenzo[h]cinnoline-5,6-dione derivatives were evaluated for their antitumor properties. A majority of these compounds showed at least moderate cytotoxic activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines. nih.gov Several of these derivatives displayed considerable activity with IC₅₀ values below 5 µM against both cell lines. nih.gov The most promising compound, bearing a 4-NO₂C₆H₄ substituent, exhibited IC₅₀ values of 0.56 µM and 0.77 µM against KB and Hep-G2 cell lines, respectively. nih.gov

| Compound Class | Cancer Cell Line | Activity (IC₅₀) | Proposed Mechanism of Action |

|---|---|---|---|

| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO₂C₆H₄) | KB (Epidermoid carcinoma) | 0.56 µM | Cytotoxicity |

| Dihydrobenzo[h]cinnoline-5,6-dione derivative (with 4-NO₂C₆H₄) | Hep-G2 (Hepatoma carcinoma) | 0.77 µM | Cytotoxicity |

| Substituted dibenzo[c,h]cinnolines | Not specified | Data not specified | Topoisomerase 1 (TOP1) inhibition |

Evaluation of Growth Inhibition in Cancer Cell Lines (In Vitro)

The cinnoline nucleus is a significant heterocyclic structure that forms the basis of many compounds with pharmaceutical potential, including antitumor activities. nih.gov While specific studies detailing the in vitro growth inhibition of a broad range of cancer cell lines by this compound are not extensively documented, the general class of cinnoline derivatives has been a subject of investigation for its anticancer properties. ijper.org

Research into structurally related compounds, such as 8-hydroxyquinoline (B1678124) derivatives, has demonstrated cytotoxic effects against various human cancer cell lines. nih.govnih.gov For instance, certain 8-hydroxyquinoline derivatives have shown notable cytotoxicity against leukemia cell lines. nih.gov The introduction of different functional groups to the quinoline (B57606) or cinnoline scaffold has been a strategy to enhance cytotoxic potential. nih.govbrieflands.com

Table 1: Representative Cytotoxic Activity of Related Quinoline Derivatives

| Compound Class | Cell Line | Activity Metric | Result | Reference |

| 8-Hydroxyquinoline Mannich Bases | Leukemia | GI50 | -4.81 to -5.35 M | nih.gov |

| 8-Hydroxy-2-quinolinecarbaldehyde | Multiple Cancer Lines | MTS50 | 6.25-25 µg/mL | nih.gov |

This table presents data for related compounds to provide context due to the limited specific data on this compound.

Induction of Mitotic Catastrophe and Multinucleation

Mitotic catastrophe is a mechanism of cell death resulting from abnormal mitosis, characterized by the formation of multinucleated cells. mdpi.com It is a desired outcome for many cancer therapies that target mitotic processes. While some multi-kinase inhibitors and other anticancer agents have been shown to induce mitotic catastrophe in cancer cells nih.gov, there is currently no specific evidence from the available literature to suggest that this compound or its direct derivatives induce this phenomenon. The investigation into the precise mechanisms of cell death induced by cinnoline derivatives is an ongoing area of research.

Molecular Basis of Selective Cytotoxicity

The selective cytotoxicity of a compound, its ability to target cancer cells while sparing normal cells, is a critical aspect of anticancer drug development. For some quinoline derivatives, selective cytotoxicity has been observed. For example, glycoconjugates of 8-aminoquinoline (B160924) have shown improved selectivity for cancer cells compared to their 8-hydroxyquinoline counterparts. mdpi.com The molecular basis for such selectivity can be complex, involving differential uptake, metabolism, or target engagement between cancerous and healthy cells. However, specific studies elucidating the molecular basis for the selective cytotoxicity of this compound derivatives are not detailed in the available research.

Anti-inflammatory and Analgesic Property Investigations

Cinnoline derivatives have been recognized for a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic effects. nih.govijper.org Certain cinnoline-based compounds have demonstrated anti-inflammatory properties, with some being noted as safer in terms of gastric side effects compared to standard drugs like naproxen. nih.gov Additionally, some derivatives of decahydrocinnoline have been synthesized and shown to possess strong analgesic action. researchgate.net While these findings highlight the potential of the cinnoline scaffold in developing anti-inflammatory and analgesic agents, specific investigations into the properties of this compound in this context are not prominently featured in the existing literature.

Structure-Activity Relationship (SAR) Studies

The biological activities of cinnoline and quinoline derivatives are highly dependent on the nature and position of their substituents. nih.govnih.gov Structure-activity relationship (SAR) studies are therefore crucial in optimizing these compounds for desired therapeutic effects.

Impact of Substitutions on Biological Efficacy and Selectivity

Modifications to the core cinnoline structure can significantly influence biological efficacy and selectivity. For instance, in a series of 8-hydroxyquinoline-derived Mannich bases, substitutions at various positions on the quinoline ring were shown to fine-tune their anticancer activity. nih.gov The introduction of electron-withdrawing or electron-donating groups can alter the electronic properties of the molecule, affecting its interaction with biological targets. nih.gov While these general principles apply, specific SAR studies detailing the impact of various substitutions on an this compound core are not available.

Role of the 8-Methoxy Group in Biological Activity

The methoxy (B1213986) group, being an electron-donating group, can influence the biological activity of a heterocyclic compound. In some classes of cinnoline derivatives, the presence of electron-donating functional groups like methoxyl has been associated with higher anti-inflammatory activity. nih.gov A study on pyrimido[4,5-c]quinolin-1(2H)-ones, which are structurally related, indicated that methoxy substitutions play a crucial role in their anticancer activity. researchgate.net The position of the methoxy group is also critical; however, a detailed analysis specifically dissecting the contribution of the 8-methoxy group to the biological activity profile of the cinnoline scaffold is not extensively covered in the reviewed literature.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Methodologies for 8-Methoxycinnoline Scaffolds

The synthesis of the cinnoline (B1195905) ring system has been a subject of extensive research, with several classical methods available. However, the development of novel, efficient, and versatile synthetic routes to access this compound and its derivatives is a critical area for future research. Current strategies often rely on multi-step procedures that can be time-consuming and may not be amenable to the creation of diverse compound libraries.

Future efforts are expected to focus on the development of one-pot and multicomponent reactions, which offer significant advantages in terms of efficiency and atom economy. researchgate.net The exploration of transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, could provide powerful tools for the late-stage functionalization of the this compound scaffold. These methods would allow for the introduction of a wide range of substituents at various positions, facilitating the rapid generation of diverse chemical libraries for biological screening.

Furthermore, the application of green chemistry principles, including the use of environmentally benign solvents, catalysts, and microwave-assisted synthesis, will be crucial in developing sustainable and cost-effective synthetic methodologies. researchgate.net The development of regioselective synthesis methods to control the substitution pattern on the cinnoline ring is another important avenue for future research, as the position of substituents can have a profound impact on the biological activity of the resulting compounds.

Advanced Mechanistic Studies of this compound Reactivity

A thorough understanding of the reactivity of the this compound core is essential for its rational derivatization and the design of new functional molecules. Future research should delve into advanced mechanistic studies to elucidate the electronic and steric effects of the methoxy (B1213986) group at the 8-position on the reactivity of the cinnoline ring system.

Kinetic and computational studies can provide valuable insights into the reaction mechanisms of various transformations involving this compound. nih.govrsc.orgnih.govmdpi.com For instance, investigating the mechanism of electrophilic and nucleophilic aromatic substitution reactions on the this compound scaffold will be crucial for predicting regioselectivity and optimizing reaction conditions. Understanding the stability of reactive intermediates, such as radical cations and anions, will also be important for developing novel synthetic transformations.

Moreover, exploring the photochemical and electrochemical properties of this compound could open up new avenues for its application in areas such as photoredox catalysis and organic electronics. Mechanistic studies in these areas will be vital for designing molecules with tailored photophysical and electronic properties.

Integration of Advanced Spectroscopic and Computational Techniques for Structure-Function Relationships

The elucidation of structure-function relationships is a cornerstone of modern chemical research. The integration of advanced spectroscopic techniques and computational modeling will be instrumental in understanding how the three-dimensional structure of this compound derivatives correlates with their chemical and biological properties.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, X-ray crystallography, and mass spectrometry will continue to be indispensable tools for the structural characterization of novel this compound derivatives. mdpi.com In addition, advanced techniques such as two-dimensional NMR and solid-state NMR can provide detailed information about the conformation and dynamics of these molecules.

Computational methods, including density functional theory (DFT) and molecular dynamics (MD) simulations, will play an increasingly important role in predicting the structural and electronic properties of this compound derivatives. researchgate.net These methods can be used to calculate various molecular descriptors, such as molecular orbital energies, electrostatic potential maps, and conformational preferences, which can be correlated with experimental data to build robust structure-activity relationship (SAR) models. The combination of experimental and computational approaches will provide a powerful platform for the rational design of this compound derivatives with desired properties.

Exploration of New Biological Targets and Pathways for this compound Derivatives

While the broader cinnoline class has been investigated for various biological activities, the specific biological targets and pathways modulated by this compound derivatives remain largely unexplored. Future research should focus on systematic biological screening to identify novel therapeutic applications for this scaffold.

High-throughput screening (HTS) of this compound-based compound libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, could lead to the discovery of new lead compounds for various diseases. nih.gov Subsequent target validation and mechanism of action studies will be crucial to understand the molecular basis of their biological activity.

Furthermore, the application of chemical biology approaches, such as the design of activity-based probes, can help in the identification of the direct cellular targets of this compound derivatives. researchgate.netnih.govescholarship.org Understanding the polypharmacology of these compounds, i.e., their ability to interact with multiple targets, will also be an important area of investigation, as it can provide insights into both their therapeutic efficacy and potential side effects. The exploration of their potential as inhibitors of enzymes such as alpha-glucosidase is also a promising avenue. nih.gov

Potential Applications in Chemical Biology and Material Science (Excluding Clinical)

Beyond its potential in drug discovery, the this compound scaffold possesses unique structural and electronic properties that could be exploited in the fields of chemical biology and material science.

In chemical biology, this compound derivatives could be developed as fluorescent probes for bioimaging applications. nih.gov The cinnoline core, being a heterocyclic aromatic system, has the potential to exhibit interesting photophysical properties that could be fine-tuned through chemical modification. These probes could be used to visualize specific cellular components or to monitor biological processes in real-time.

Q & A

Q. How should raw data from this compound studies be archived and shared to meet FAIR principles?

- Methodological Answer : Store datasets in structured formats (e.g., .csv for kinetics, .mnova for NMR) on repositories like Figshare or ChemRxiv. Assign digital object identifiers (DOIs) and provide metadata templates detailing experimental variables (e.g., pH, temperature). Retain original lab notebooks and instrument logs for 10 years, with encryption for sensitive data. Disclose data ownership agreements in funding acknowledgments .

Featured Recommendations

| Most viewed | ||

|---|---|---|